Diammonium propylenebis(dithiocarbamate)

Description

Overview of Dithiocarbamates as a Chemical Class

Historical Context of Dithiocarbamate (B8719985) Research

The history of dithiocarbamate research dates back to the mid-19th century, with Debus reporting the synthesis of dithiocarbamic acids in 1850. mdpi.com This was followed by Delépine's work on the synthesis of metal salts of dithiocarbamates in 1907. mdpi.com The first commercial application of dithiocarbamates emerged in the 1930s with the introduction of thiram (B1682883) and ziram (B1684391) as fungicides. nih.gov A significant expansion in the use and research of these compounds occurred between 1945 and 1955, which marked the beginning of the modern pesticide industry. nih.gov In the United States, dithiocarbamates, particularly ethylenebis(dithiocarbamates) (EBDCs), gained prominence in the late 1950s and early 1960s for agricultural applications. wikipedia.org Beyond their agricultural use, the chelating ability of dithiocarbamates has been a subject of medical research for over four decades. nih.gov

Structural Diversity within the Dithiocarbamate Family

The structural diversity of dithiocarbamates is a key aspect of their chemical versatility. The core structure, R₂N−CS₂⁻, allows for a wide range of substituents (R groups), which can be alkyl or aryl groups. mdpi.comwikipedia.org This variability in the R groups significantly influences the properties and applications of the resulting dithiocarbamate.

Dithiocarbamates can be broadly classified based on their carbon skeleton:

Dimethyldithiocarbamates (DMDs): These include compounds like ziram, ferbam, and thiram. phytocontrol.com

Ethylenebis(dithiocarbamates) (EBDs): This group includes mancozeb (B1675947), maneb (B1676018), and zineb (B1684293). phytocontrol.com

Propylenebis(dithiocarbamates) (PBDs): Propineb (B166679) is a primary example of this subgroup. phytocontrol.comprimoris-lab.com

Furthermore, dithiocarbamates readily form complexes with a variety of metal ions, adding another layer of structural diversity. nih.govnih.gov The metal ion can be incorporated into the structure, as seen in compounds like maneb (containing manganese), zineb (containing zinc), and mancozeb (containing both manganese and zinc). nih.gov The geometry of these metal complexes can vary, with common forms being octahedral, square planar, or tetrahedral, depending on the metal ion and the ligand-to-metal ratio. researchgate.net Poly-functional dithiocarbamate ligands, which contain two or more dithiocarbamate residues, can act as bridging ligands, leading to the formation of multinuclear and polymeric structures. mdpi.com

Table 1: Classification and Examples of Dithiocarbamates

| Classification | Examples |

|---|---|

| Dimethyldithiocarbamates (DMDs) | Ziram, Ferbam, Thiram |

| Ethylenebis(dithiocarbamates) (EBDs) | Maneb, Mancozeb, Zineb |

General Applications of Dithiocarbamates in Research Contexts

The unique properties of dithiocarbamates have led to their investigation in a multitude of research areas. Their ability to act as strong chelating agents for heavy metals is a cornerstone of many of their applications. nih.gov This property is utilized in the remediation of heavy metals from contaminated environments and in the analytical determination of trace elements. nih.govresearchgate.net

In the field of organic synthesis, dithiocarbamates serve as versatile precursors and catalysts. ijprems.comresearchgate.net They have been employed as catalysts in organic transformations, such as the synthesis of propargyl amines. nih.gov Additionally, dithiocarbamate complexes are used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. ijprems.com

The biological activity of dithiocarbamates has also been a significant area of research. In medicine, they have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net Their ability to inhibit enzymes is a key mechanism behind their biological effects. nih.gov Furthermore, dithiocarbamate derivatives have been explored for applications in medical imaging. nih.gov In agriculture, they are widely studied and used as fungicides, herbicides, and pesticides. nih.govnih.gov Other industrial research applications include their use as vulcanization accelerators in the rubber industry, froth flotation collectors, and as components of sensors. ijprems.com

Significance of Propylenebis(dithiocarbamates) in Academic Inquiry

Classification within Dithiocarbamate Subgroups

Propylenebis(dithiocarbamates) (PBDs) constitute a distinct subgroup within the broader dithiocarbamate family. nih.govphytocontrol.com This classification is based on the presence of a propylene (B89431) (a three-carbon chain) bridge connecting two dithiocarbamate functional groups. nih.gov A prominent and well-researched example of a PBD is propineb, which is a polymeric zinc salt of propylenebis(dithiocarbamate). nih.goveurl-pesticides.eu The fundamental unit of this subgroup is the propylene-1,2-bis(dithiocarbamate) anion. nih.gov

The classification of dithiocarbamates into subgroups like PBDs, EBDs (ethylenebis(dithiocarbamates)), and DMDs (dimethyldithiocarbamates) is crucial for understanding their structure-activity relationships. primoris-lab.comresearchgate.net While they all share the common dithiocarbamate moiety, the nature of the bridging group and the substituents significantly influences their chemical and biological properties.

Distinguishing Features of Propylenebis(dithiocarbamates) in Research

A key distinguishing feature of propylenebis(dithiocarbamates) in a research context is their polymeric nature, especially in the case of metal complexes like propineb. eurl-pesticides.eu Propineb exists as a polymeric complex of zinc cations and propylenebis(dithiocarbamate) anions. eurl-pesticides.eu This polymeric structure can influence its solubility, stability, and mode of action compared to monomeric dithiocarbamates.

The propylene bridge itself introduces specific stereochemical and conformational properties. The propylene-1,2-bis(dithiocarbamate) structure implies a chiral center at the second carbon of the propylene chain, which can lead to stereoisomers. This structural nuance can be a subject of detailed academic investigation into the synthesis and characterization of stereochemically pure PBDs and their differential activities.

From an analytical perspective, the development of methods to specifically identify and quantify PBDs, and differentiate them from other dithiocarbamate subgroups, is an active area of research. For instance, new analytical techniques involving methylation followed by liquid chromatography-mass spectrometry (LC-MSMS) can distinguish between PBDs, EBDs, and DMDs. primoris-lab.com This is particularly important because the only member of the PBD group in many analytical schemes is propineb, allowing for its specific determination. primoris-lab.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Diammonium propylenebis(dithiocarbamate) |

| Ferbam |

| Mancozeb |

| Maneb |

| Propineb |

| Thiram |

| Zineb |

Research Trajectory of Diammonium Propylenebis(dithiocarbamate)

The research trajectory for diammonium propylenebis(dithiocarbamate) is intrinsically linked to the broader study of dithiocarbamates, particularly the subgroup of propylenebisdithiocarbamates (PBDTCs). Historically, research on dithiocarbamates has been heavily driven by their application as fungicides, with a focus on compounds like propineb. nih.govnih.gov These studies have often centered on efficacy, degradation pathways, and the toxicological profiles of their metabolites, such as propylenthiourea (PTU). nih.govwho.int

The academic focus has largely been on the metal complexes of propylenebis(dithiocarbamic) acid rather than the diammonium salt itself. The research that does exist on diammonium propylenebis(dithiocarbamate) is primarily found within the context of regulatory and environmental science, where it is listed in chemical inventories and evaluated as part of large-scale screening programs. umweltbundesamt.desolutions-project.eu This suggests that its current significance in the academic literature is more as a reference compound or a substance of interest for environmental monitoring rather than as a primary subject of applied or fundamental research.

Current Gaps in Scholarly Literature and Research Opportunities

A review of the existing scientific literature reveals significant gaps in the knowledge base specifically concerning diammonium propylenebis(dithiocarbamate). While the broader family of dithiocarbamates is well-documented, detailed research dedicated to this particular salt is sparse. nih.govresearchgate.net

The primary gaps include:

Lack of Dedicated Synthesis and Characterization Studies: While the general synthesis for dithiocarbamates is known, specific optimization, yield, and detailed characterization studies for diammonium propylenebis(dithiocarbamate) are not widely published. The stability of ammonium (B1175870) dithiocarbamate salts can be a challenge compared to those formed with strong bases like sodium hydroxide (B78521), presenting a specific area for research. nih.gov

Limited Application-Focused Research: Unlike other dithiocarbamates, there is a dearth of research exploring potential applications for diammonium propylenebis(dithiocarbamate) as a standalone compound in areas such as materials science, as a chemical intermediate, or in medicine.

Need for Advanced Analytical Methods: A significant challenge in dithiocarbamate research is the difficulty in analyzing individual compounds due to their instability. tandfonline.com Reviews have highlighted the need to develop robust liquid chromatography methods for the simultaneous analysis of different dithiocarbamate groups, including PBDTCs, and their metabolites. tandfonline.com This analytical gap directly impacts the ability to conduct detailed environmental fate and metabolism studies on specific compounds like diammonium propylenebis(dithiocarbamate).

These gaps present numerous research opportunities. Future studies could focus on the synthesis and stabilization of diammonium propylenebis(dithiocarbamate), explore its unique properties and potential applications, and develop the specific analytical methods required for its accurate detection and quantification in various matrices. Such research would be crucial for a more complete understanding of its behavior and potential impact.

Prioritization in Environmental and Chemical Assessments

Diammonium propylenebis(dithiocarbamate) has been identified and prioritized in several environmental and chemical assessments, primarily in Europe. These assessments are typically screening-level evaluations designed to identify substances that may require further, more detailed investigation due to their potential for persistence, bioaccumulation, and toxicity (PBT).

In a 2010 screening study by the German Federal Environment Agency (UBA), diammonium propylenebis(dithiocarbamate) (CAS No. 84332-87-6) was included in a list of substances to be assessed for their potential PBT properties under the REACH regulation. umweltbundesamt.de The study aimed to use quantitative structure-activity relationships (QSARs) to identify potential PBT/vPvB (very persistent and very bioaccumulative) substances among high production volume chemicals and those with critical properties. umweltbundesamt.de

Furthermore, the compound was included in a deliverable for the SOLUTIONS Project, a European Union-funded initiative to assess emerging pollutants in water resources. solutions-project.eu This project used screening-level emission models to prioritize chemicals for more detailed risk assessment. solutions-project.eu The inclusion of diammonium propylenebis(dithiocarbamate) in these high-level assessments indicates that, based on its chemical structure and available data, it meets certain criteria that warrant further environmental scrutiny.

The prioritization in these assessments is not a definitive statement of risk but rather a flag for regulatory bodies and the scientific community that more data is needed to properly evaluate the compound's environmental fate and potential impacts.

Summary of Diammonium Propylenebis(dithiocarbamate) in Environmental Assessments

| Assessment Program | Context of Prioritization | Reference |

| German Federal Environment Agency (UBA) | Included in a QSAR screening study to identify potential Persistent, Bioaccumulative, and Toxic (PBT) substances under REACH. | umweltbundesamt.de |

| SOLUTIONS Project (EU) | Included in a screening-level estimation of chemical release rates to the environment for solution-oriented impact assessment. | solutions-project.eu |

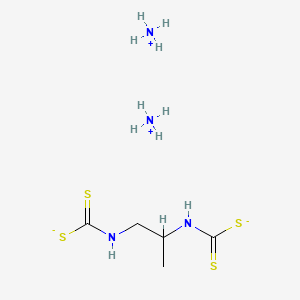

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84332-87-6 |

|---|---|

Molecular Formula |

C5H16N4S4 |

Molecular Weight |

260.5 g/mol |

IUPAC Name |

diazanium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |

InChI |

InChI=1S/C5H10N2S4.2H3N/c1-3(7-5(10)11)2-6-4(8)9;;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);2*1H3 |

InChI Key |

XJQIWXCAMHSQTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=S)[S-])NC(=S)[S-].[NH4+].[NH4+] |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Foundational Synthesis Routes of Diammonium Propylenebis(dithiocarbamate)

The creation of Diammonium propylenebis(dithiocarbamate) is a multi-step process that begins with the formation of the dithiocarbamate (B8719985) functional groups and culminates in the formation of the specific diammonium salt.

The cornerstone of dithiocarbamate synthesis is the reaction of a primary or secondary amine with carbon disulfide (CS₂) in an alkaline environment. nih.gov In the case of the propylenebis(dithiocarbamate) backbone, the starting amine is 1,2-propylenediamine. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atoms on the electrophilic carbon of the CS₂ molecule.

The general mechanism involves the following steps:

Nucleophilic Attack: Each amino group (-NH₂) of 1,2-propylenediamine acts as a nucleophile, attacking a separate molecule of carbon disulfide.

Zwitterion Formation: This initial attack forms an unstable zwitterionic intermediate.

Proton Transfer: Under alkaline conditions, a base (such as sodium hydroxide (B78521) or, in this specific case, ammonia) removes a proton from the nitrogen atom, leading to the formation of a dithiocarbamate anion and a water molecule. wikipedia.org

This process occurs at both ends of the 1,2-propylenediamine molecule, resulting in the formation of the propylenebis(dithiocarbamate) dianion.

Ammonia plays a crucial dual role in this synthesis. Firstly, it provides the alkaline conditions necessary to deprotonate the dithiocarbamic acid intermediate, driving the reaction towards the formation of the stable dithiocarbamate anion. wikipedia.org Secondly, and more specifically for the target compound, the ammonium (B1175870) ions (NH₄⁺) generated from ammonia act as the counter-ions for the newly formed propylenebis(dithiocarbamate) dianion.

This results in the formation of the target salt, Diammonium propylenebis(dithiocarbamate). Dithiocarbamate salts are typically pale-colored solids that are soluble in water and other polar organic solvents. wikipedia.org

Synthetic Strategies for Propylenebis(dithiocarbamate) Derivatives

The propylenebis(dithiocarbamate) anion is a versatile precursor for a wide range of derivatives. Its two dithiocarbamate moieties serve as potent nucleophiles, readily reacting with various electrophiles to form new carbon-sulfur bonds. scirp.org

Functionalization of the propylenebis(dithiocarbamate) structure primarily occurs at the sulfur atoms. The dithiocarbamate anions can be readily S-alkylated, leading to the formation of stable dithiocarbamate esters. wikipedia.org This approach allows for the introduction of a wide variety of functional groups onto the parent molecule. Structural modifications can be designed to alter the molecule's solubility, reactivity, and chelating properties. For instance, introducing long alkyl chains would increase lipophilicity, while incorporating hydroxyl or carboxyl groups could enhance water solubility.

The synthesis of derivatives is driven by the reaction of the propylenebis(dithiocarbamate) dianion with electrophiles. nih.gov In an electrophilic addition reaction, a π bond is broken in a compound containing a double or triple bond, leading to the formation of two new σ bonds. wikipedia.org This principle is applied in reactions with various electrophilic reagents. A one-pot reaction involving an amine, carbon disulfide, and an electrophile is a common and efficient method for producing these derivatives. scirp.orgnih.gov

Below is a table summarizing the types of derivatives formed from the reaction with common electrophiles.

| Electrophile Type | Example Electrophile | Resulting Derivative Structure |

| Alkyl Halides | Methyl Iodide (CH₃I) | S,S'-Dimethyl propylenebis(dithiocarbamate) |

| Epoxides | Propylene (B89431) Oxide | 2-Hydroxypropyl propylenebis(dithiocarbamate) esters |

| Michael Acceptors | Acrylonitrile | S,S'-bis(2-cyanoethyl) propylenebis(dithiocarbamate) |

| Acid Chlorides | Acetyl Chloride | S-Acyl dithiocarbamate derivatives (can be unstable) |

These reactions are typically regioselective, with the nucleophilic sulfur attacking the electrophilic center of the reacting partner. scirp.org

The synthesis of propylenebis(dithiocarbamate) derivatives can be achieved through both catalyst-free and catalyst-assisted methods, with the choice often depending on the reactivity of the electrophile and the desired reaction conditions.

Catalyst-Free Protocols: Many syntheses of dithiocarbamate derivatives proceed efficiently without the need for a catalyst. nih.govresearchgate.netorganic-chemistry.org These reactions are often conducted under mild, solvent-free, or green conditions (e.g., in an ethanol-water mixture) at room temperature. scirp.orgresearchgate.net The high nucleophilicity of the in situ-generated dithiocarbamate anion is often sufficient to drive the reaction with a reactive electrophile, such as an alkyl halide or an epoxide. scirp.orgorganic-chemistry.org These methods are valued for their simplicity, high atom economy, and reduced environmental impact. organic-chemistry.orgorganic-chemistry.org

Catalyst-Assisted Protocols: In some cases, catalysts are employed to enhance reaction rates or to enable reactions with less reactive electrophiles.

Phase Transfer Catalysts (PTC): Catalysts like Triton-B (trimethylbenzyl ammonium hydroxide) can be used in reactions where the dithiocarbamate salt and the electrophile have poor mutual solubility. scispace.com The PTC facilitates the transfer of the dithiocarbamate anion from an aqueous phase to an organic phase where the electrophile resides. scispace.com

Metal Catalysts: For certain C-S bond formations, particularly with aryl electrophiles, metal catalysts such as copper are utilized. organic-chemistry.orgorganic-chemistry.org These methods expand the scope of possible derivatives to include S-aryl propylenebis(dithiocarbamates), which are not readily accessible through catalyst-free pathways.

| Protocol Type | Key Features | Typical Electrophiles | Advantages |

| Catalyst-Free | Mild conditions, often solvent-free or in green solvents. organic-chemistry.org | Alkyl Halides, Epoxides, Michael Acceptors. scirp.orgorganic-chemistry.org | Simplicity, high yield, environmental friendliness. researchgate.netorganic-chemistry.org |

| Catalyst-Assisted | Employs Phase Transfer or Metal Catalysts. | Less reactive Alkyl Halides, Aryl Halides. organic-chemistry.orgscispace.com | Broader substrate scope, enhanced reaction rates. organic-chemistry.org |

Preparation of Metal Complexes from Propylenebis(dithiocarbamates)

Propylenebis(dithiocarbamate) ligands are versatile chelating agents that readily form stable complexes with a wide range of transition metals. This complexation is a cornerstone of its chemistry, leading to the development of materials with unique properties and applications.

The general synthesis of transition metal dithiocarbamate complexes often involves the reaction of a dithiocarbamate salt with a corresponding metal salt in a suitable solvent. For propylenebis(dithiocarbamate), the diammonium salt serves as a convenient starting material.

Zinc: The most well-known metal complex of propylenebis(dithiocarbamate) is the polymeric zinc salt, commercially known as Propineb (B166679). crmlabstandard.com This agricultural fungicide is a polymeric complex of zinc with the propylene 1,2-bis(dithiocarbamate) anionic ligand.

Copper: Copper(II) dithiocarbamate complexes are readily synthesized and have been extensively studied. The general method involves reacting a copper(II) salt, such as copper(II) chloride, with a dithiocarbamate salt in an aqueous or alcoholic solution. researchgate.net Spectroscopic studies of copper(II) dithiocarbamate complexes typically indicate a square planar geometry around the copper ion, with the dithiocarbamate ligand acting as a bidentate chelating agent through its two sulfur atoms. researchgate.netmdpi.com

Palladium and Platinum: Palladium(II) and Platinum(II) form square planar complexes with dithiocarbamate ligands. The synthesis can be achieved by reacting species like Na₂[PtCl₄] or palladium(II) chloride with the dithiocarbamate salt. e3s-conferences.orge3s-conferences.orgnih.gov The resulting complexes can be further modified by introducing other ligands, such as phosphines, which can alter the coordination geometry. e3s-conferences.org NMR spectroscopy is a key tool for characterizing these diamagnetic complexes. e3s-conferences.orgresearchgate.net

Mercury: Mercury(II) dithiocarbamate complexes have been synthesized and characterized. These complexes can adopt various coordination motifs, including mononuclear, dimeric, and polymeric structures, depending on the substituents on the dithiocarbamate ligand. malayajournal.org

Nickel: Nickel(II) dithiocarbamate complexes are readily prepared by reacting a nickel(II) salt with a dithiocarbamate ligand. ajchem-b.comajchem-b.com These complexes typically exhibit a square planar geometry. researchgate.netnih.gov Spectroscopic techniques such as IR, UV-Vis, and in some cases, single-crystal X-ray diffraction are used for their characterization. ajchem-b.comresearchgate.net

Iron: Both iron(II) and iron(III) dithiocarbamate complexes can be synthesized. Iron(III) complexes are often prepared through a straightforward reaction between an iron(III) salt and the dithiocarbamate. Iron(II) bis(dithiocarbamates) are known to be highly sensitive to air. ucl.ac.uk Magnetic susceptibility measurements are crucial for characterizing the electronic state of the iron center in these complexes. rsc.org

Arsenic: While the formation of complexes between dithiocarbamates and a wide array of metals is well-documented, specific literature detailing the synthesis and characterization of arsenic-propylenebis(dithiocarbamate) complexes is less common. However, the strong affinity of dithiocarbamates for arsenic is utilized in analytical methods for its detection and removal.

Below is a summary of common characterization data for transition metal dithiocarbamate complexes.

| Metal | Typical Geometry | Key Characterization Techniques | Representative IR Bands (cm⁻¹) |

| Zinc | Polymeric | IR, Elemental Analysis | ν(C-N): ~1450-1500, ν(C-S): ~950-1050 |

| Copper | Square Planar | UV-Vis, EPR, IR | ν(C-N): ~1480-1550, ν(C-S): ~980-1020, ν(Cu-S): ~350-450 |

| Palladium | Square Planar | NMR (¹H, ¹³C, ³¹P), IR, X-ray | ν(C-N): ~1500-1550, ν(C-S): ~990-1010, ν(Pd-S): ~300-400 |

| Platinum | Square Planar | NMR (¹H, ¹³C, ³¹P, ¹⁹⁵Pt), IR, X-ray | ν(C-N): ~1510-1560, ν(C-S): ~995-1015, ν(Pt-S): ~300-400 |

| Mercury | Variable | IR, NMR, X-ray | ν(C-N): ~1470-1520, ν(C-S): ~980-1010 |

| Nickel | Square Planar | UV-Vis, IR, X-ray | ν(C-N): ~1500-1550, ν(C-S): ~990-1010, ν(Ni-S): ~350-450 |

| Iron | Octahedral (Fe³⁺), Square Planar (Fe²⁺) | Mössbauer, Magnetic Susceptibility, IR | ν(C-N): ~1450-1500, ν(C-S): ~950-1000 |

Note: The exact positions of IR bands can vary depending on the specific structure of the complex and the substituents on the dithiocarbamate ligand.

Propylenebis(dithiocarbamate) is a bifunctional ligand, meaning it has two chelating dithiocarbamate groups. This structure allows it to act as a bridging ligand between metal centers, leading to the formation of polymeric coordination polymers. nih.gov The zinc complex, Propineb, is a prime example of such a polymeric chelate. crmlabstandard.com These polymeric structures often exhibit low solubility in common solvents. The formation of these polymers can be achieved by reacting the diammonium propylenebis(dithiocarbamate) with a metal salt under conditions that favor polymerization. The resulting materials can have unique properties, such as enhanced thermal stability and altered electronic characteristics, compared to their monomeric counterparts. Metal-chelating polymers are a subject of interest for applications such as the removal of heavy metals from aqueous solutions. ku.edu

Metal dithiocarbamate complexes are excellent single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netnoaa.gov This is because the dithiocarbamate ligand contains both the metal and sulfur atoms required for the formation of the metal sulfide material, and the organic components can be removed upon thermal decomposition. ucl.ac.ukresearchgate.net The thermal decomposition (thermolysis) of these complexes in a high-boiling point solvent, often in the presence of a capping agent like oleylamine or hexadecylamine, yields well-defined metal sulfide nanoparticles. ucl.ac.uknoaa.gov

The properties of the resulting nanoparticles, such as size, shape, and crystal phase, can be controlled by modifying the reaction conditions, including the temperature, precursor concentration, and the nature of the capping agent. ucl.ac.uk

Examples of Metal Sulfide Nanoparticle Synthesis from Dithiocarbamate Precursors:

| Metal Sulfide | Precursor Metal | Typical Decomposition Temperature (°C) | Capping Agent | Resulting Nanoparticle Characteristics |

| Zinc Sulfide (ZnS) | Zinc | 200-400 | Oleylamine, HDA | Wurtzite or Sphalerite phase, nanorods or quantum dots |

| Copper Sulfide (CuS) | Copper | 120-180 | Oleylamine, HDA | Covellite phase, spherical or hexagonal nanoparticles |

| Cadmium Sulfide (CdS) | Cadmium | ~180 | HDA, TOP | Hexagonal or cubic phase nanoparticles |

| Iron Sulfide (FeS, Fe₃S₄) | Iron | 210-230 | Oleylamine | Pyrrhotite or Greigite phase nanoparticles |

| Nickel Sulfide (NiS) | Nickel | 250-400 | Oleylamine | Various nickel sulfide phases |

HDA: Hexadecylamine, TOP: Trioctylphosphine

The use of propylenebis(dithiocarbamate) complexes as SSPs allows for the synthesis of the corresponding metal sulfide nanoparticles. For instance, the zinc propylenebis(dithiocarbamate) complex can be used to generate zinc sulfide (ZnS) nanoparticles. nih.gov Similarly, copper, iron, and nickel propylenebis(dithiocarbamate) complexes can serve as precursors for copper sulfide (CuS), iron sulfide (FeSₓ), and nickel sulfide (NiS) nanomaterials, respectively. ucl.ac.ukresearchgate.net

Derivatization for Analytical and Mechanistic Investigations

Derivatization of diammonium propylenebis(dithiocarbamate) is a key strategy for enabling its analysis by various chromatographic techniques and for probing reaction mechanisms.

Dithiocarbamates are often analyzed by converting them into more volatile and stable derivatives. A common derivatization technique is methylation, typically using methyl iodide as the methylating agent. nih.gov This reaction converts the dithiocarbamate salt into its corresponding methyl ester. This derivatization is particularly useful for gas chromatography (GC) analysis, as it increases the volatility of the analyte. nih.gov For propylenebis(dithiocarbamate), this would result in the formation of dimethyl propylenebis(dithiocarbamate). The derivatized product can then be readily analyzed by techniques such as GC-MS, allowing for sensitive and selective quantification. nih.gov This method is crucial for residue analysis of dithiocarbamate fungicides in various matrices.

The formation of stable metal complexes, as discussed in section 2.3.1, is in itself a form of derivatization that is fundamental to many of the applications and analytical methods for dithiocarbamates. The strong chelation of metal ions by propylenebis(dithiocarbamate) leads to the formation of thermodynamically stable complexes. nih.govnih.gov This property is exploited in various analytical techniques for the determination of trace metals. The formation of a colored complex with a specific metal ion can be the basis for spectrophotometric analysis. Furthermore, the stability of these complexes is crucial for their use as single-source precursors, as it allows for controlled decomposition at elevated temperatures. For mechanistic studies, the formation of stable complexes can be used to trap reactive intermediates or to follow the course of a reaction by monitoring the formation or consumption of a specific metal complex. rsc.orgnih.gov

Mechanistic Investigations of Bioactivity

Mode of Action in Antifungal Applications

Propineb (B166679) is a protective, foliar-applied fungicide with long-lasting residual activity. herts.ac.ukfao.org Its efficacy against a broad spectrum of fungal pathogens, including Oomycetes, Ascomycetes, and Basidiomycetes, is rooted in a multi-site mode of action that makes the development of resistance in fungi difficult. fao.orgnih.gov

The primary antifungal mechanism of propineb is its ability to interfere with fungal metabolism at multiple locations simultaneously. herts.ac.uknih.govnih.gov This multi-site activity disrupts several vital life processes within the fungal cell. nih.gov Research indicates that propineb inhibits essential enzymes, affecting the respiration chain, the metabolism of carbohydrates and proteins, and the integrity of cell membranes. nih.govnih.gov By attacking numerous metabolic points, it prevents fungal spores from germinating and halts the growth of existing infections. nih.govfao.org This complex mode of action is a key feature for managing and preventing the selection of resistant fungal populations. fao.orgnih.govnih.gov

Upon application and exposure to environmental conditions, propineb degrades into several other chemical species, some of which are themselves bioactive. fao.org The primary and most studied degradation pathways involve hydrolysis and photolysis. fao.org Hydrolysis in aqueous environments leads to the formation of propylenethiourea (PTU) and carbon disulfide (CS₂). fao.org PTU is also a major product of photolysis, or degradation by sunlight. fao.org The metabolism of the parent dithiocarbamate (B8719985) molecule is a key step, as it generates organic electrophiles that contribute to its bioactivity. nih.gov

The table below summarizes the key degradation products and their roles.

| Propylenediamine (PDA) | Metabolism/Degradation | Has been identified as a residue in some supervised trials. fao.org |

Propineb is a polymeric zinc-containing dithiocarbamate, and the presence of zinc is integral to its function and benefits. fao.orgnih.govbcpcpesticidecompendium.org The mechanism of action for dithiocarbamates is enhanced when they are in the form of heavy metal salts, leveraging their strong metal-binding capacity to act as enzyme inhibitors. nih.gov Studies comparing propineb to its metabolite PTU and to zinc chloride (ZnCl₂) found that propineb's effects on the cytoskeleton of cells were similar to those of ZnCl₂, suggesting a direct role for the zinc ion in its toxicity to target organisms.

Beyond its direct fungicidal contribution, the zinc in propineb provides a secondary "plant health" or micro-fertilizer effect. nih.gov The release of zinc ions during its application can supplement this essential micronutrient for crops, which is particularly beneficial in zinc-deficient conditions. fao.orgnih.gov This availability of zinc can lead to a visible greening effect on the crop, improve the plant's immunity, and ultimately contribute to higher yields and better quality produce. fao.orgnih.gov Research has shown that foliar treatments with propineb significantly increase the concentration of zinc in the leaves and pseudostem of plants like bananas. plos.org

Mechanistic Insights into Other Agricultural Applications

While primarily known as a fungicide, the chemical class to which propylenebis(dithiocarbamate) belongs also exhibits other agricultural bioactivities.

Dithiocarbamate-based compounds are utilized as herbicides to prevent the growth of certain weeds. nih.gov The mechanisms of herbicidal action are varied but can include the inhibition of critical biochemical pathways in the target plants. nih.govyoutube.com For example, some dithiocarbamate herbicides, such as diallate, control monocot weeds by specifically attacking their fatty acids. nih.gov The inhibition of lipid synthesis is a known mechanism of action for several classes of herbicides that are effective in controlling monocot weeds. nih.gov This disruption prevents the weed from producing essential components for cell membranes and energy storage, ultimately inhibiting its growth and survival.

Table of Mentioned Compounds

| Compound Name | Common Name/Abbreviation | Chemical Class | Role Mentioned |

|---|---|---|---|

| polymeric zinc propylenebis(dithiocarbamate) | Propineb | Propylene-bis-dithiocarbamate | Primary subject, fungicide |

| Diammonium propylenebis(dithiocarbamate) | - | Propylene-bis-dithiocarbamate | Title compound |

| Propylenethiourea | PTU | Thiourea (B124793) | Degradation product/metabolite |

| Carbon Disulfide | CS₂ | - | Degradation product |

| Isothiocyanates | ITCs | Isothiocyanate | Bioactive degradate class |

| Propylenediamine | PDA | Diamine | Degradation product |

| Zinc Chloride | ZnCl₂ | Inorganic Salt | Compound for mechanistic comparison |

Exploration of Potential Therapeutic Mechanisms

Dithiocarbamates exhibit anticancer properties through a multi-faceted mechanism that includes the inhibition of key enzymes and the induction of programmed cell death, or apoptosis. researchgate.net One of the identified mechanisms is the inhibition of catalase, an enzyme crucial for protecting cancer cells from oxidative stress. nih.govnih.gov By inhibiting catalase, dithiocarbamate compounds can lead to an accumulation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis. nih.gov

The induction of apoptosis by dithiocarbamates is a central aspect of their antitumor effect. nih.govnih.gov This process can be initiated through several pathways. One significant pathway involves the compound complexing with intracellular copper, which then targets the proteasome, a cellular machinery responsible for protein degradation. nih.gov Inhibition of the proteasome disrupts cellular homeostasis and initiates apoptosis specifically in tumor cells. nih.gov Another critical mechanism involves the direct inhibition of caspases, which are key proteases in the apoptotic cascade. Research indicates that dithiocarbamate disulfides, the oxidized form of dithiocarbamates, can directly inhibit the proteolytic activation of the caspase-3 proenzyme through thiol oxidation, thereby preventing the execution phase of apoptosis. acs.org The apoptotic process in dithiocarbamate-treated cancer cells is often confirmed by observing the cleavage of poly(ADP-ribose) polymerase (PARP), a classic indicator of apoptosis. nih.gov

Dithiocarbamates have been investigated for their potential antiviral effects, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.gov The primary mechanism of action is the potent inhibition of the nuclear factor kappa B (NF-κB) transcription factor. nih.gov NF-κB is critically involved in the expression of HIV-1 and the activation of various inflammatory processes that can promote viral replication. nih.gov

The pyrrolidine (B122466) derivative of dithiocarbamate (PDTC) has been shown to reversibly suppress the activation of NF-κB in cells, thereby preventing the transactivation of reporter genes controlled by the HIV-1 long terminal repeat. nih.gov This inhibitory action is thought to be linked to the antioxidant properties of dithiocarbamates, suggesting that oxygen radicals play a role in the activation of both NF-κB and HIV-1. nih.gov Furthermore, dithiocarbamates can generate thiuram disulfides, which are pro-oxidative compounds. nih.gov These molecules can inactivate viral enzymes that are sensitive to oxidation, such as the cysteine proteinases essential for picornavirus replication, representing another potential antiviral mechanism. nih.gov

Dithiocarbamate and its analogues have demonstrated significant potential as antischistosomal agents, targeting the parasitic flatworms of the genus Schistosoma. nih.govnih.gov In vitro studies against Schistosoma mansoni have shown that these compounds can induce a range of detrimental effects, including damage to the parasite's outer layer (tegument), gut dilatation, reduction in egg production, and decreased vitality, ultimately leading to the parasite's death. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have been crucial in enhancing the efficacy of these compounds. nih.gov Research has shown that modifying the basic dithiocarbamate structure can lead to more potent derivatives. For instance, integrating the nitrogen residues into a cyclic structure like piperazine (B1678402) and further derivatizing it with sulfonyl or acyl groups resulted in compounds with significantly improved antischistosomal activity. nih.gov These derivatization efforts have successfully lowered the effective concentration of the compounds. nih.gov

| Compound Type | Observed In Vitro Effects | Key Structural Modifications for Improved Activity | Reference |

|---|---|---|---|

| Dithiocarbamate Analogues | Reduction of egg production, pairing stability, vitality, and motility. | Substitution with benzyl (B1604629) moieties on the sulfur atom. | nih.gov |

| Dithiocarbamate Analogues | Tegument damage and gut dilatations. | Integration of residues on the nitrogen into a cyclic piperazine structure. | nih.gov |

| Piperazine Derivatives | Death of the parasite at lower concentrations. | Derivatization at the 4-nitrogen with a sulfonyl or acyl group. | nih.gov |

| Dithiocarbazates | Potent antischistosomal activity (5 µM). | N-substitution on N-unbranched dithiocarbazates. | nih.gov |

Mechanistic Studies in Industrial Applications

In the rubber industry, dithiocarbamates are highly valued as vulcanization accelerators, specifically categorized as "ultra-fast" or "super-speed" accelerators. lusida.comwelltchemicals.comraywaychem.com Their primary role is to significantly increase the rate of the sulfur vulcanization process, which allows for shorter curing times and lower process temperatures (115-120°C). lusida.comwelltchemicals.com This acceleration enhances production efficiency and reduces costs. welltchemicals.com

The mechanism of action involves the dithiocarbamate forming a complex with sulfur, which facilitates the incorporation of sulfur cross-links between the polymer chains of the rubber. welltchemicals.com This process of creating a cross-linked network transforms the plastic rubber into an elastic material with improved mechanical properties, such as enhanced resilience, durability, and heat resistance. welltchemicals.comvanderbiltworldwide.com

Dithiocarbamate accelerators, including ammonium (B1175870) salts which are noted for their high activity, require activators like zinc oxide and stearic acid to function effectively. lusida.comraywaychem.com The combination leads to a high crosslink density in the vulcanized rubber. lusida.com While extremely effective at increasing cure rates, they provide limited scorch safety, meaning there is a risk of premature vulcanization during mixing. lusida.com

| Property | Description | Reference |

|---|---|---|

| Accelerator Class | Ultra-fast / Super-speed | raywaychem.comrichon-chem.com |

| Mechanism | Forms a complex with sulfur to promote rapid cross-linking between polymer chains. | welltchemicals.com |

| Activation | Requires activators such as Zinc oxide and Stearic acid. | lusida.com |

| Key Benefits | Increases vulcanization speed, improves mechanical properties (durability, elasticity), enhances heat resistance. | welltchemicals.com |

| Activity of Salts | Ammonium salts exhibit the highest activity, followed by sodium and potassium salts. | raywaychem.com |

| Processing Characteristics | Low scorch safety, fast cure rate, high crosslink density, potential for reversion on over-cure. | lusida.com |

Chelating Properties in Waste-Water Treatment

The dithiocarbamate functional group, a key feature of Diammonium propylenebis(dithiocarbamate), is well-regarded for its capacity to act as a potent chelating agent, particularly for the removal of heavy metal ions from aqueous solutions. tandfonline.comacs.org Dithiocarbamates are classified as soft ligands, which, according to the principles of Hard and Soft Acids and Bases (HSAB) theory, exhibit a strong affinity for soft metal ions. nih.gov This characteristic makes them highly effective precipitants for heavy metals in wastewater treatment processes. tandfonline.com

The mechanism of removal is centered on the strong chelating ability of the S,S donor active sites within the dithiocarbamate structure. tandfonline.com These sites readily react with heavy metal ions, forming stable, insoluble metal-dithiocarbamate complexes that precipitate out of the solution. tandfonline.comnih.gov This process is known for its rapid kinetics, with metal removal often occurring in under a minute under optimal pH conditions. tandfonline.com The efficiency of this removal is, however, dependent on several factors, including the pH of the wastewater and the initial concentration of the metal ions. tandfonline.comnih.gov An increase in the initial metal ion concentration has been shown to enhance the removal efficiency, indicating a concentration-dependent process. tandfonline.com

The effectiveness of dithiocarbamate-based chelating agents has been demonstrated for a range of heavy metals. Studies have shown high removal efficiencies for metals such as lead (Pb(II)), copper (Cu(II)), and cadmium (Cd(II)). rsc.org For instance, dithiocarbamate-functionalized activated carbon has demonstrated a remarkable capacity for lead removal. rsc.org The versatility of dithiocarbamates extends to their use in various forms, from simple salts to functionalized polymers and surfactants, all designed to effectively sequester heavy metals from industrial effluents. nih.govrsc.org

Table 1: Factors Influencing Heavy Metal Removal by Dithiocarbamates

| Factor | Influence on Removal Efficiency | Reference |

|---|---|---|

| pH | Significantly affects the surface charge and precipitation of metal complexes. Optimal pH ranges vary for different metals. | tandfonline.comnih.govrsc.org |

| Initial Metal Ion Concentration | Higher concentrations can lead to enhanced removal efficiency. | tandfonline.com |

Catalytic Mechanisms in Organic Transformations

The dithiocarbamate moiety is not only a powerful chelator but also a versatile functional group in the realm of catalysis, participating in a variety of organic transformations. Dithiocarbamate compounds have been successfully employed as catalysts in reactions such as polymerization and the synthesis of organic intermediates. nih.gov

One notable catalytic application involves the synthesis of propargylamines via an A³ coupling reaction. In this context, a catalyst functionalized with dithiocarbamate has demonstrated high performance. nih.gov Mechanistic studies of this reaction have revealed a pathway that proceeds through the formation of an iminium ion intermediate followed by C-H activation . nih.gov The formation of an iminium ion is a common activation strategy for α,β-unsaturated carbonyl compounds, enhancing their electrophilicity. nih.gov

Furthermore, dithiocarbamates have been identified as valuable precursors for site-specific C-H functionalization. nih.govnih.gov This type of transformation is of significant interest as it allows for the direct modification of otherwise unreactive C-H bonds, offering a more efficient route to complex molecules. nih.govnih.gov The mechanism often involves the generation of an amidyl radical from the N-dithiocarbamate precursor, which can then undergo an intramolecular hydrogen atom transfer to achieve site-specific functionalization. nih.gov This approach has been successfully applied to a range of complex structures, including derivatives of amino acids. nih.gov

Table 2: Catalytic Applications of Dithiocarbamates in Organic Synthesis

| Application | Key Mechanistic Feature(s) | Reference |

|---|---|---|

| Propargylamine Synthesis | Iminium ion intermediate, C-H activation | nih.gov |

| Site-Specific C-H Functionalization | Intramolecular hydrogen atom transfer via amidyl radicals | nih.govnih.gov |

| Carbon Fibre Synthesis | Used as a catalyst to enhance material properties | nih.gov |

Cellular and Biochemical Interactions

The biological activity of dithiocarbamates extends to their interactions with cellular machinery, where they can induce significant effects on cellular structure and energy metabolism.

Research on propineb, a polymeric zinc salt of propylenebis(dithiocarbamate) and a close relative of the diammonium salt, has provided direct evidence of the impact of this class of compounds on cellular architecture. Studies using primary neuronal cell cultures from rats have demonstrated that propineb exerts pronounced effects on the cytoskeleton of both neuronal and non-neuronal cells, such as astrocytes and muscle cells. nih.gov This effect on the cytoskeleton is a key aspect of its mode of action. nih.gov The disruption of the cytoskeleton can have profound consequences for cell shape, division, and intracellular transport.

Dithiocarbamate compounds have been shown to modulate cellular energy supply, although the specific mechanisms can vary between different dithiocarbamate derivatives. For some dithiocarbamates, such as disulfiram, effects on the energy supply are a prominent feature of their toxicity. nih.gov While the primary toxic effect of propineb has been linked to cytoskeletal disruption, energy supply remains a critical endpoint in evaluating its cellular impact. nih.gov

The broader class of dithiocarbamates is known to interact with enzymes involved in oxidative and energetic metabolism. nih.gov For instance, some dithiocarbamate complexes have been shown to inhibit enzymes such as succinate (B1194679) dehydrogenase and malate (B86768) dehydrogenase, which are crucial components of cellular respiration. nih.gov Furthermore, certain dithiocarbamates can impair the ATP-dependent uptake of glutamate (B1630785) into synaptic vesicles, suggesting an interference with energy-dependent cellular processes. scispace.comresearchgate.net The ability of dithiocarbamates to chelate metal ions is also relevant here, as they can interact with the metal centers of metalloproteinases that play a role in the parasite's redox metabolism, thereby disrupting the parasite's ability to manage oxidative stress. nih.gov

Advanced Analytical Chemistry for Detection and Quantification

Challenges in Analytical Determination of Propylenebis(dithiocarbamates)

The analytical determination of PBDTCs is a complex task primarily due to their chemical instability and low solubility in common solvents. nih.gov These properties necessitate specific methodological approaches that can overcome these intrinsic difficulties.

Propylenebis(dithiocarbamates) exhibit poor stability, particularly in biological and environmental matrices. nih.gov In food samples, such as fruits and vegetables, these compounds degrade rapidly upon contact with acidic plant juices, breaking down into carbon disulfide and the corresponding amine. encyclopedia.pubthermofisher.com This decomposition is a major challenge, as it makes it difficult to extract the intact molecule for analysis. fu-berlin.de The enzymatic activity within food samples can also contribute significantly to the degradation of these compounds. fu-berlin.de

The stability of dithiocarbamates is highly dependent on the matrix and storage conditions. The half-life of these compounds can vary from a few hours to several days, influenced by factors like pH, temperature, and the specific chemical environment. nih.gov For instance, while PBDTCs are unstable in acidic conditions, they show greater stability in alkaline mediums. nih.govfu-berlin.de In controlled laboratory settings, such as when spiked onto glass microfibre or silica (B1680970) gel filters and stored at -4°C, analytes like propineb (B166679) have been shown to be stable for over a month. researchgate.netsigmaaldrich.comnih.gov

Table 1: Stability of Dithiocarbamates in Different Conditions

| Compound/Group | Matrix/Condition | Stability Finding | Reference |

| Dithiocarbamates | Vegetable Matrices | Poor stability; rapid degradation in contact with acidic juices. | nih.govencyclopedia.pub |

| Dithiocarbamates | Alkaline Medium | Generally stable. | nih.govfu-berlin.de |

| Dithiocarbamates | Acidic Medium | Undergo acid-catalyzed hydrolysis. | nih.govfu-berlin.de |

| Propineb | Spiked on glass microfibre and silica gel filters | Stable for more than one month at -4°C. | researchgate.netnih.gov |

| Dithiocarbamates | Food Samples (Apples) | Continuous decomposition observed, influenced by enzymes. | fu-berlin.de |

A significant obstacle in the analysis of PBDTCs is their limited solubility in both water and common organic solvents. nih.govfu-berlin.de This characteristic complicates their extraction from complex matrices like food and soil. Polymeric dithiocarbamates, such as propineb, are particularly challenging as they are generally insoluble in standard organic solvents used in pesticide residue analysis. wur.nl This poor solubility means that typical extraction procedures, like QuEChERS, are not effective for these compounds. thermofisher.com Therefore, methods for analyzing PBDTCs often bypass direct extraction of the parent compound and instead rely on chemical derivatization or degradation to a more easily measurable substance. thermofisher.comfu-berlin.de

Environmental factors, especially temperature and pH, have a profound impact on the stability and, consequently, the analysis of propylenebis(dithiocarbamates). nih.gov PBDTCs are known to be unstable under acidic conditions, readily hydrolyzing, while they exhibit greater stability in alkaline environments. nih.govresearchgate.net This pH-dependent stability is a critical consideration during sample preparation and extraction, as any shift towards an acidic pH can lead to the rapid degradation of the analyte before measurement. fu-berlin.de

Temperature also plays a crucial role. For example, the standard analytical method involves hot acid digestion to quantitatively convert dithiocarbamates to carbon disulfide. encyclopedia.pub This process is typically carried out at elevated temperatures, such as 80°C to 100°C, to ensure complete degradation. thermofisher.comshimadzu.com Conversely, for storage of samples and standards, low temperatures (e.g., -4°C or -20°C) are recommended to maintain the integrity of the analytes. thermofisher.comresearchgate.netsigmaaldrich.comnih.gov

Chromatographic Techniques for Propylenebis(dithiocarbamate) Analysis

Due to the analytical challenges, chromatographic techniques are central to the determination of PBDTCs. These methods typically involve either the indirect measurement of a degradation product or the direct analysis of metabolites.

The most common approach for the quantification of total dithiocarbamate (B8719985) residues is an indirect method based on their degradation to carbon disulfide (CS₂). encyclopedia.pub In this procedure, the sample is subjected to hot acid hydrolysis, often in the presence of a reducing agent like stannous chloride (SnCl₂), to quantitatively convert all dithiocarbamates present into CS₂. thermofisher.comresearchgate.netsigmaaldrich.comnih.gov The volatile CS₂ is then purged from the reaction vessel, trapped in a suitable organic solvent such as isooctane, and subsequently analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). thermofisher.comresearchgate.netnih.gov

This method is widely adopted and serves as the basis for official regulatory methods. encyclopedia.pub The use of GC-MS provides high sensitivity and selectivity for the detection of CS₂. shimadzu.com While this technique is robust and reliable for determining the total dithiocarbamate content, it is a "sum parameter" method and cannot distinguish between the different types of dithiocarbamates (e.g., propineb, zineb (B1684293), mancozeb) present in the sample. thermofisher.com

Table 2: Performance of GC-MS Method for Dithiocarbamate Analysis via Carbon Disulfide

| Analyte | Matrix | Recovery | Limit of Quantification (LOQ) | Reference |

| Propineb (as CS₂) | Airborne sample filters | 86-89% | 0.8-1.0 ng/m³ | researchgate.netnih.gov |

| Thiram (B1682883) (as CS₂) | Grapes, Tomato, Chilli, Brinjal | 76-104% | 0.04 mg/kg | nih.gov |

| Thiram (as CS₂) | Cardamom, Black Pepper | 75-98% | 0.05 mg/kg | nih.gov |

| Dithiocarbamates (as CS₂) | Soya | 68-91% | 0.05 mg/kg | encyclopedia.pub |

| Dithiocarbamates (as CS₂) | Fruits and Vegetables | 75-104% | ≤40 µg/kg | researchgate.net |

To achieve more specific analysis, methods targeting the metabolites of PBDTCs have been developed. Propylenethiourea (PTU) is a key metabolite and degradation product of propineb and other PBDTCs. researchgate.netnih.gov Unlike its parent compounds, PTU is more amenable to direct chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common technique for the simultaneous determination of PTU and ethylenethiourea (B1671646) (ETU), the corresponding metabolite of ethylenebis(dithiocarbamates). researchgate.netnih.gov This method allows for the separation and quantification of these specific metabolites, providing more detailed information than the total CS₂ method. The separation is typically achieved on a reverse-phase column. encyclopedia.pubmdpi.com Research has demonstrated good recovery and sensitivity for this approach in various matrices, including airborne samples. researchgate.netnih.gov

Table 3: Performance of HPLC-UV Method for Dithiocarbamate Metabolite Analysis

| Analyte | Matrix | Recovery | Limit of Detection (LOD) | Reference |

| Propylenethiourea (PTU) | Airborne sample filters | 98-102% | 40-49 ng/m³ | researchgate.netsigmaaldrich.comnih.gov |

| Ethylenethiourea (ETU) | Airborne sample filters | 98-100% | 36-43 ng/m³ | researchgate.netsigmaaldrich.comnih.gov |

| Ziram (B1684391) | Various crops, water | 59-85% | 0.01 mg/kg | encyclopedia.pubmdpi.com |

| Zineb | Various crops, water | 59-85% | 0.02 mg/kg | encyclopedia.pubmdpi.com |

| Propylenebisdithiocarbamates (PBDTCs) | Apple, Leek | >90% | 1.97 ng (injected) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Direct Determination of Residues and Derivatized Products

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to traditional methods, offering higher specificity and sensitivity, and allowing for the differentiation between various subclasses of dithiocarbamates. encyclopedia.pubresearchgate.net Direct analysis of propylenebis(dithiocarbamates) (PBDs) is difficult due to their polymeric nature and poor solubility. wur.nl To overcome these challenges, analytical strategies typically involve either the direct analysis of the intact, solubilized compound or, more commonly, a derivatization step to create a more stable, monomeric molecule suitable for LC-MS/MS analysis. safefoods.nl

Direct Determination and Derivatization Strategies

A common approach for the analysis of PBDs like propineb involves an initial extraction into an alkaline buffer, which can contain agents like ethylenediaminetetraacetic acid (EDTA) and L-cysteine or penicillamine, to break down the polymeric structure and form soluble DTC anions. nih.govmdpi.com Following this, a derivatization step is often employed. Alkylation, typically using methyl iodide or dimethyl sulfate, converts the DTC anions into stable, methylated derivatives. nih.govmdpi.com For instance, propineb is converted to dimethyl propylenebisdithiocarbamate (PBMe), a stable molecule that can be readily analyzed. nih.gov This derivatization allows for the specific quantification of the PBD subclass, distinguishing it from ethylenebis(dithiocarbamates) (EBDCs) and dimethyldithiocarbamates (DMDs). nih.gov

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) methodology has been adapted for this purpose, simplifying the extraction and derivatization process. nih.gov After derivatization, the resulting products are analyzed by LC-MS/MS, often using an electrospray ionization (ESI) source in positive mode. nih.govmdpi.com Hydrophilic interaction liquid chromatography (HILIC) columns, such as the Sequant ZIC-pHILIC, have proven effective for separating the different DTC subclasses. researchgate.netnih.gov

Research Findings and Performance

Studies have demonstrated the high sensitivity and accuracy of LC-MS/MS methods for PBDs. Validation studies have reported excellent performance characteristics, as detailed in the table below. The use of stable isotope dilution assays, where isotopically labeled internal standards are added at the beginning of the sample preparation, is a key strategy to compensate for the instability of DTCs during extraction and analysis, ensuring high accuracy. nih.gov

Table 1: Performance Characteristics of LC-MS/MS Methods for Propylenebis(dithiocarbamate) Analysis

| Analyte (Derivative) | Matrix | LOQ (µg/kg) | Recovery (%) | Technique | Reference |

|---|---|---|---|---|---|

| Propineb (as PBDs) | Fruits, Vegetables | 5 | 97 - 101 | LC-MS/MS | researchgate.net |

| Propineb (as PBDs) | Grapes, Cucumbers, Tomatoes, Rucola | 50 | 90 - 100 | LC/ESI-MS | nih.gov |

| Propineb (as PBMe) | Beer, Juice, Malt | < 0.52 | 92.2 - 112.6 | LC-MS/MS | nih.gov |

LOQ: Limit of Quantification; PBMe: dimethyl propylenebisdithiocarbamate

Spectrophotometric Approaches for Quantification

Spectrophotometric methods represent one of the classical approaches for the quantification of total dithiocarbamate content. acs.org These methods are typically based on the acid-catalyzed decomposition of the dithiocarbamate molecule to evolve carbon disulfide (CS₂). nih.gov

The most common procedure involves heating the sample in an acidic solution to facilitate hydrolysis. epa.gov The liberated CS₂ is then purged from the reaction vessel, purified to remove interfering compounds like hydrogen sulfide (B99878), and trapped in an absorbing solution. nih.govoup.com In the traditional method, the absorbing solution contains a cupric reagent, which reacts with CS₂ to form a stable, yellow-colored copper dithiocarbamate complex. nih.gov The intensity of the color, which is proportional to the amount of CS₂ evolved, is then measured using a spectrophotometer at a specific wavelength, typically around 435 nm. epa.gov

More recent spectrophotometric methods have been developed to improve sensitivity and specificity. One such method involves the reaction of the evolved CS₂ with ethanolic sodium hydroxide (B78521) to form a xanthate. nih.gov This xanthate then reacts with oxidizing agents like potassium iodate (B108269) and N-chlorosuccinimide to liberate iodine. The liberated iodine subsequently oxidizes leuco crystal violet into the intensely colored crystal violet dye, which is measured spectrophotometrically at approximately 595 nm. nih.gov This method has reported significantly lower detection limits compared to the traditional copper-based method. nih.gov

While spectrophotometric methods are cost-effective and have been widely used for regulatory monitoring, they are non-specific, as they measure the total CS₂ evolved and cannot distinguish between different types of dithiocarbamates (e.g., propineb, maneb (B1676018), ziram). nih.govbohrium.com

Evolution of Carbon Disulfide-Based Analytical Methods

The analysis of dithiocarbamates has historically been dominated by methods based on their decomposition and the subsequent measurement of evolved carbon disulfide (CS₂). oup.comoup.com This approach, known as the CS₂ evolution method, has been the foundation of dithiocarbamate residue analysis for many decades. nih.gov The core principle involves the complete hydrolysis of the dithiocarbamate moiety in a hot, acidic medium, typically using a stannous chloride-hydrochloric acid solution, to release a stoichiometric amount of CS₂. nih.govoup.com

Initially, the evolved CS₂ was quantified by titrimetric or spectrophotometric methods. oup.com In the spectrophotometric variant, the CS₂ is trapped in a solution containing copper acetate (B1210297) and an amine, forming a colored complex. nih.gov However, these early methods suffered from limitations, including potential CS₂ loss during distillation and low sensitivity. dss.go.th

To improve upon these limitations, gas chromatography (GC) was integrated into the workflow. rsc.org The headspace GC technique became the method of choice for dithiocarbamate screening. dss.go.thrsc.org In this procedure, after acid hydrolysis in a sealed vial, an aliquot of the headspace gas containing the volatilized CS₂ is injected into a gas chromatograph. oup.com Detection is typically achieved using a flame photometric detector (FPD) or an electron capture detector (ECD), which offer high sensitivity for sulfur-containing compounds. encyclopedia.pubrsc.org

Despite its widespread adoption and status as a standard method (e.g., European Norm EN 12396-2), the CS₂ evolution method has significant drawbacks. encyclopedia.pubdss.go.th

Lack of Specificity: The method determines the total dithiocarbamate content as CS₂ and cannot differentiate between parent compounds like diammonium propylenebis(dithiocarbamate), mancozeb (B1675947), or thiram. nih.govsafefoods.nl

False Positives: Certain commodities, particularly from the Brassicaceae family (e.g., broccoli, cabbage), contain natural precursors that can also decompose to form CS₂ under the harsh acidic conditions, leading to erroneously high results. safefoods.nloup.com

Contamination: Contamination from sources like latex gloves, which may contain sulfur-based accelerators, can also lead to the generation of CS₂. safefoods.nl

To address these issues, automated headspace GC systems have been developed to increase sample throughput and reduce reagent use. dss.go.th However, the fundamental limitations of specificity remain, driving the development of more direct and specific methods like LC-MS/MS.

Development of Novel Sensor Technologies for Dithiocarbamate Detection

The demand for rapid, portable, and on-site monitoring of pesticides has spurred the development of novel sensor technologies. cabidigitallibrary.org For dithiocarbamates, research has focused on biosensors and chemical sensors (electrochemical and optical) that offer alternatives to time-consuming laboratory-based methods. nih.govmdpi.com

Biosensors for dithiocarbamates are predominantly based on the principle of enzyme inhibition. bohrium.comnih.gov These devices use the toxicity of the pesticide itself as the basis for detection, where the analyte inhibits the activity of a specific enzyme, and the resulting decrease in catalytic activity is measured and correlated to the pesticide concentration. nih.govmdpi.com

The primary enzyme target for dithiocarbamates, including the propylenebis(dithiocarbamate) class, is aldehyde dehydrogenase (ALDH). cabidigitallibrary.orgmdpi.com ALDH activity is inhibited by DTCs, and this inhibition can be monitored electrochemically. mdpi.com In a typical ALDH-based biosensor, the enzyme is immobilized on the surface of a transducer, such as a screen-printed electrode. tandfonline.com The sensor measures the production of the reduced cofactor NADH during the enzymatic oxidation of an aldehyde substrate. mdpi.com In the presence of a dithiocarbamate like propineb or zineb, the enzyme's activity is blocked, leading to a measurable decrease in the electrochemical signal from NADH oxidation. mdpi.com

Researchers have developed various configurations to enhance sensitivity and stability. For example, bienzymic sensors coupling ALDH with NADH oxidase have been created on disposable screen-printed electrodes. tandfonline.com These biosensors have demonstrated the ability to detect ethylenebis(dithiocarbamates) at parts-per-billion (ppb) levels, far below the limits of some spectrophotometric methods. tandfonline.comedpsciences.org

Table 2: Examples of Enzyme Inhibition-Based Biosensors for Dithiocarbamate Detection

| Target Analyte(s) | Enzyme System | Transducer | Detection Limit | Reference |

|---|---|---|---|---|

| Maneb, Zineb | Aldehyde Dehydrogenase (ALDH) | Platinum Electrode | 1.48 ppb (maneb), 9 ppb (zineb) | mdpi.com |

| Zineb (EDTA-transformed) | ALDH & NADH Oxidase | Screen-Printed Electrode | 8 ppb | tandfonline.com |

| Zineb | ALDH | Not specified | 30 ppb (lowest conc. tested) | cabidigitallibrary.org |

While offering rapid and sensitive detection, a key challenge for enzyme-based biosensors is selectivity, as enzymes like ALDH can be inhibited by a range of compounds, including other pesticides and heavy metals. bohrium.commdpi.com

Beyond enzyme-based systems, direct electrochemical and optical sensors offer promising avenues for dithiocarbamate detection.

Electrochemical Sensors rely on the direct oxidation or reduction of the electroactive moieties within the dithiocarbamate structure. mdpi.com The thiol groups in the DTC molecule are particularly amenable to electrochemical detection. researchgate.net Techniques like cyclic voltammetry can be used to monitor these redox processes. At mercury electrodes, dithiocarbamate anions are readily reduced, while at other electrode surfaces like boron-doped diamond or gold nanoparticle-modified electrodes, anodic processes involving the thiol or amine groups can be observed. mdpi.comresearchgate.net These sensors offer a direct measurement pathway without the need for biological components, though they may face challenges with selectivity in complex samples. mdpi.com

Optical Sensors for dithiocarbamates have been developed based on various principles. One approach utilizes the interaction between dithiocarbamate functional groups and metal ions, which induces a measurable optical change. For example, optical sensors have been created using swellable polymer microspheres functionalized with dithiocarbamate groups. nih.govmdpi.com When these microspheres, embedded in a hydrogel, are exposed to specific metal cations, the interaction neutralizes charges on the polymer, causing it to shrink. nih.gov This shrinking alters the refractive index of the microspheres relative to the hydrogel, leading to an increase in turbidity that can be measured as a change in absorbance with a spectrophotometer. nih.govmdpi.com Other optical assays are based on the inhibition of gold nanoparticle growth in the presence of dithiocarbamates, resulting in a color change that can be used for screening. mdpi.com While these methods can be simple and cost-effective, achieving high selectivity remains a primary area of ongoing research. mdpi.com

Environmental Dynamics and Transformation Research

Degradation Pathways in Environmental Compartments

Propylenebis(dithiocarbamates) are known to be relatively non-persistent in the environment, undergoing transformation through various abiotic and biotic processes.

Abiotic degradation through photolysis and hydrolysis plays a crucial role in the breakdown of propylenebis(dithiocarbamates).

Photolysis: In the presence of sunlight, propineb (B166679) undergoes rapid degradation. fao.org Laboratory studies have demonstrated a degradation half-life (DT50) of less than one hour, indicating that direct photodegradation is a significant pathway for the breakdown of the active substance under environmental conditions. fao.org The primary photolysis product identified is propylenethiourea (PTU). fao.org

Hydrolysis: Propineb is readily hydrolyzed in aqueous solutions, with the rate of hydrolysis being pH-dependent. fao.org In sterile aqueous buffers at 22°C, the hydrolysis half-life is approximately one day at pH 4 and pH 7, and extends to 2-5 days at pH 9. fao.org The main products of hydrolysis are propylenethiourea (PTU) and carbon disulfide. fao.org Due to its rapid degradation via hydrolysis and photolysis, propineb is not expected to persist in aquatic environments. fao.org

| Degradation Process | Medium | Condition | Half-Life (DT50) | Primary Degradation Product(s) |

| Photolysis | Laboratory | Sunlight | < 1 hour | Propylenethiourea (PTU) |

| Hydrolysis | Aqueous Buffer | pH 4, 22°C | ~ 1 day | Propylenethiourea (PTU), Carbon Disulfide |

| Hydrolysis | Aqueous Buffer | pH 7, 22°C | ~ 1 day | Propylenethiourea (PTU), Carbon Disulfide |

| Hydrolysis | Aqueous Buffer | pH 9, 22°C | 2 - 5 days | Propylenethiourea (PTU), Carbon Disulfide |

Microbial activity is a primary driver of the degradation of propylenebis(dithiocarbamates) in soil. Studies on propineb show rapid aerobic soil metabolism, with inferred degradation half-lives of less than one day. fao.org In field studies, the half-life of propineb in soil has been observed to range from approximately 2 to 20 days, depending on environmental conditions. inchem.org

Metabolic studies using radiolabeled (¹⁴C) propineb in two different standard soils demonstrated that it was significantly degraded, with over 50% being converted to propyleneurea (PU). inchem.org Carbon dioxide was also identified as a degradation product, indicating mineralization. inchem.org Small amounts of propylenethiourea (PTU), around 4% of the applied substance, were also detected. inchem.org The rapid degradation in soil suggests that long-term persistence of the parent compound is unlikely. fao.orgresearchgate.netnih.gov

The primary and most significant degradation product of diammonium propylenebis(dithiocarbamate) is propylenethiourea (PTU). fao.orginchem.orgnih.gov PTU is formed through both photolysis and hydrolysis of the parent compound. fao.orgresearchgate.net While the parent compound degrades rapidly, PTU itself can exhibit greater persistence under certain conditions, though it is also subject to further degradation. inchem.org

Studies have shown that PTU is relatively stable in pure water under abiotic conditions. fao.org However, it can be quickly degraded through secondary photodegradation, a process that is influenced by the presence of substances like humic acid. fao.org In soil, the degradation of propineb is thought to proceed mainly via the formation of PTU, which is then further metabolized. inchem.org Metabolic studies with ¹⁴C-labeled PTU showed that it degrades to form propyleneurea (PU) and carbon dioxide, and over the course of the study period, PTU was no longer detectable. inchem.org Other metabolites that have been identified in smaller quantities from the degradation of propineb include 4-methylimidazoline and propyleneurea. inchem.orgbayer.com

| Parent Compound | Degradation Product | Formation Pathway(s) | Further Degradation Products |

| Diammonium propylenebis(dithiocarbamate) | Propylenethiourea (PTU) | Photolysis, Hydrolysis, Microbial Metabolism | Propyleneurea (PU), Carbon Dioxide |

| Diammonium propylenebis(dithiocarbamate) | Propyleneurea (PU) | Microbial Metabolism (direct or via PTU) | - |

| Diammonium propylenebis(dithiocarbamate) | Carbon Disulfide | Hydrolysis | - |

| Diammonium propylenebis(dithiocarbamate) | 4-methylimidazoline | Microbial Metabolism | - |

Transport and Distribution in Environmental Systems

The movement and partitioning of diammonium propylenebis(dithiocarbamate) in the environment are influenced by its physical and chemical properties, as well as those of its degradation products.

Studies on the leaching potential of propineb suggest that it has low mobility in soil. inchem.org In leaching experiments where a significant amount of water, simulating rainfall, was passed through soil columns, no propineb was detected in the leachate. inchem.org This indicates a low potential for the parent compound to move through the soil profile and contaminate groundwater.

The strong adsorption of propineb to soil particles and its rapid degradation contribute to its limited mobility. inchem.org Even after 22 months in field lysimeter studies, the majority of the radioactivity from labeled propineb remained in the upper 5 cm of the soil. inchem.org This suggests that what is not degraded is firmly bound to the soil matrix, preventing downward movement. inchem.org

The adsorption of propylenebis(dithiocarbamates) to soil particles is a key factor in their environmental transport. inchem.org The polymeric nature of compounds like propineb and their low water solubility contribute to their tendency to adsorb to soil organic matter and clay particles. researchgate.net This adsorption process limits their availability in the soil solution for leaching. inchem.org

Research on the adsorption of propineb onto activated carbon has shown that it follows the Freundlich adsorption model, indicating a heterogeneous surface binding process. researchgate.net The process was found to be spontaneous and endothermic. researchgate.net In soil, the strong adsorption, often referred to as heavy absorption or incorporation into the soil's organic matter, effectively immobilizes the compound and its residues. inchem.org

Volatilization Characteristics

Given that Diammonium propylenebis(dithiocarbamate) is a salt, it is expected to have a very low vapor pressure, thus a low tendency to transition into a gaseous state from a dry surface. The compound is formed from propylenebis(dithiocarbamic acid) and ammonia. bayer.com The Henry's Law constant (H), which describes the partitioning of a chemical between water and air, is also not available for Diammonium propylenebis(dithiocarbamate). For related ethylene (B1197577) bis(dithiocarbamates), volatilization from water surfaces is not considered an important fate process due to their ionic nature in aqueous environments. nih.gov Due to the dissociation of the diammonium salt in water, the behavior of its constituent ions would govern its presence in the atmosphere above the water body. Ammonia, one of the components, is known to be volatile from water, but its dissolution does not strictly follow Henry's law as it reacts with water. nist.govyoutube.com

Table 1: Volatilization Properties of Related Compounds

Click to view table

| Compound | Vapor Pressure (mPa) | Henry's Law Constant (Pa m³ mol⁻¹) | Source |

| Diammonium propylenebis(dithiocarbamate) | Data not available | Data not available | |

| Propineb | Not specifiable due to polymer structure | Not calculable | fao.org |

| Ethylene bis(dithiocarbamic acid) | 1.85 (at 25 °C, estimated) | Data not available | nih.gov |

Environmental Persistence Characterization

Half-life Determination and Predictive Modeling

The half-life (DT50) of a compound, the time it takes for its concentration to decrease by half, is a standard measure of its persistence in a specific environmental compartment. nist.govorst.edu For Diammonium propylenebis(dithiocarbamate), specific half-life data is scarce due to its nature as an obsolete fungicide. herts.ac.uk However, extensive research on the closely related compound propineb provides valuable insights into the expected environmental behavior of propylenebis(dithiocarbamates).

Dithiocarbamates, as a class, are generally unstable in the environment and undergo rapid degradation. researchgate.netwho.intnih.gov The degradation rate is influenced by factors such as pH, moisture, and the presence of microorganisms. researchgate.netwho.int

In Water: Propineb hydrolyzes in aqueous environments, with its stability being pH-dependent. At 22°C, the estimated half-life is approximately 1 day at pH 4 and pH 7, and between 2 to 5 days at pH 9. fao.org The primary hydrolysis products include propylenethiourea (PTU) and carbon disulfide. fao.org Photolysis, or degradation by sunlight, also plays a significant role, with the degradation of propineb being rapid (DT50 < 1 hour) in laboratory experiments, indicating that direct photodegradation is an important environmental process. fao.org

In Soil: In soil, propineb undergoes relatively fast degradation. Field studies have reported half-lives ranging from 2 to 8 days. inchem.org Under laboratory conditions, half-lives of 1 and 9 days have been observed. inchem.org In some studies conducted in Japan, a longer half-life of about 20 days was recorded after multiple applications. inchem.org The major degradation products in soil include propylenethiourea (PTU), propyleneurea (PU), and 4-methylimidazoline. bayer.cominchem.org Predictive environmental concentration models for soil (PECsoil) utilize these half-life values, along with application rates and crop interception data, to estimate the persistence and potential exposure levels of propineb and its metabolites. bayer.com